N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
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Overview
Description
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene.
Acetylation: The chromene core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Norleucine: The acetylated chromene is coupled with norleucine using a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]leucine: Similar structure but with leucine instead of norleucine.
7-methoxy-2H-1-benzopyran-2-one: A simpler chromene derivative with similar core structure.
Uniqueness
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is unique due to the presence of the norleucine moiety, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-6-7-14(19(23)24)21-17(22)10-13-12(3)18-15(26-4)8-11(2)9-16(18)27-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
JMXPRJWOPQRDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C |
Origin of Product |
United States |
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